2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one
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Overview
Description
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is a complex organic compound that belongs to the class of nucleosides This compound is characterized by its unique structure, which includes an imidazo[1,2-a]-1,3,5-triazine ring fused with a ribofuranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one typically involves the reaction of 2-deoxy-D-ribose with appropriate nucleophilic reagentsThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines and thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA interactions, as well as its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, disrupting normal nucleic acid function and leading to the inhibition of replication and transcription processes. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Amino-9-(2′-deoxy-b-D-ribofuranosyl)purine: Another nucleoside analog with similar structural features but different biological activities.
2-Amino-5-(2-deoxy-β-D-ribofuranosyl)pyridine: A related compound with a pyridine ring instead of the imidazo[1,2-a]-1,3,5-triazine ring.
Uniqueness
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is unique due to its specific ring structure and the presence of the amino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-12-9-14(1-2-15(9)10(18)13-8)7-3-5(17)6(4-16)19-7/h1-2,5-7,16-17H,3-4H2,(H2,11,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQDZMTWLNGLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CN3C2=NC(=NC3=O)N)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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